

Biological activity comparison of N-Benzyl-1,3,2-benzodithiazole S-oxide derivatives

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Compound of Interest

Compound Name: *N-Benzyl-1,3,2-benzodithiazole S-oxide*

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A Comparative Guide to the Biological Activity of Benzothiazole Derivatives

Disclaimer: Information regarding the biological activity of **N-Benzyl-1,3,2-benzodithiazole S-oxide** derivatives is not readily available in the current scientific literature. This guide therefore provides a comparative overview of the biological activities of closely related compounds, namely N-benzyl-benzothiazole derivatives and benzothiazole-N-oxides. The experimental data and methodologies presented herein are based on published studies of these related benzothiazole structures.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The biological effects of these compounds are highly dependent on the nature and position of substituent groups on the benzothiazole core.[3] This guide focuses on the anticancer and antimicrobial activities of N-benzyl-benzothiazole and benzothiazole-N-oxide derivatives, presenting key quantitative data, experimental protocols, and relevant biological pathways.

Anticancer Activity of Benzothiazole Derivatives

Several N-benzyl-benzothiazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1][4][5] The mechanism of action often involves

the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF- κ B, AKT, and ERK pathways.^{[6][7][8]}

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative N-benzyl-benzothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ID	Derivative Structure	Cancer Cell Line	IC ₅₀ (μM)	Reference
B7	6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine	A431 (Epidermoid Carcinoma)	1.89	[5]
A549 (Lung Carcinoma)	3.12	[5]		
H1299 (Lung Carcinoma)	2.54	[5]		
4d	2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide	C6 (Rat Brain Glioma)	0.03	[4]
MCF-7 (Breast Adenocarcinoma)	0.04	[4]		
HT-29 (Colorectal Adenocarcinoma)	0.04	[4]		
1h	1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethan-1-one	HUH-7 (Hepatocellular Carcinoma)	4.5	[9]

<hr/>					
1j	MCF-7 (Breast Adenocarcinoma)	3.2			[9]
	<hr/>				
1j	HCT-116 (Colorectal Carcinoma)	5.1			[9]
	<hr/>				
1j	1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one		3.9		[9]
<hr/>					
1j	MCF-7 (Breast Adenocarcinoma)	2.8			[9]
	<hr/>				
1j	HCT-116 (Colorectal Carcinoma)	4.7			[9]
	<hr/>				

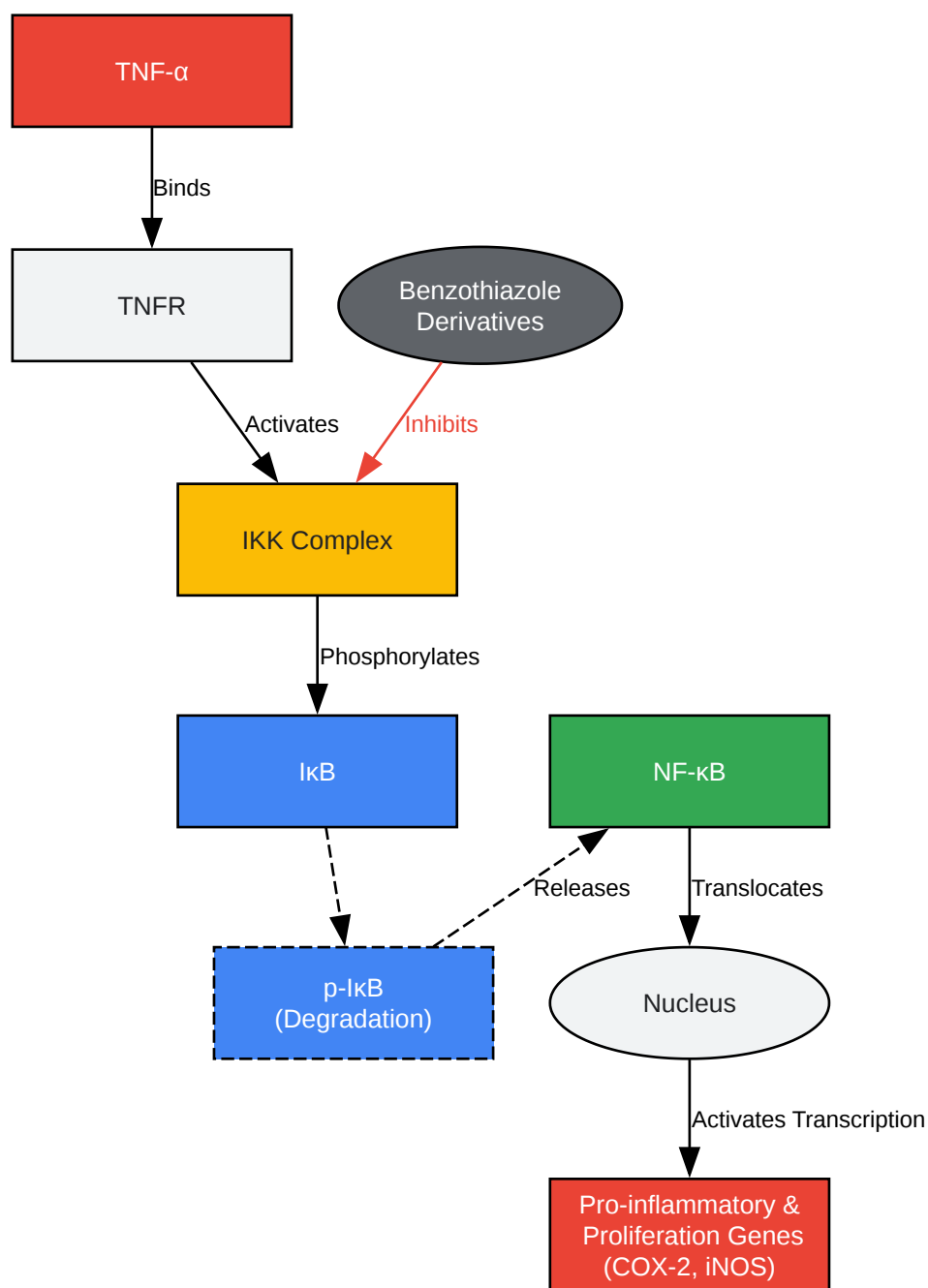
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[\[4\]](#)[\[10\]](#)

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a suitable culture medium.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., N-benzyl-benzothiazole derivatives) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

- **MTT Addition:** After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
- **Absorbance Measurement:** The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway: NF- κ B Inhibition by Benzothiazole Derivatives



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Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.[6]

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[11][12][13] Their mechanism of action can involve the inhibition of essential

microbial enzymes, such as DNA gyrase and dihydropteroate synthase, which are crucial for bacterial survival and replication.[\[12\]](#)[\[13\]](#)

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various bacterial and fungal strains. A lower MIC value signifies stronger antimicrobial activity.

Compound ID	Derivative Structure	Microorganism	MIC (µg/mL)	Reference
16c	N/A (a pyrazolone derivative of benzothiazole)	Staphylococcus aureus	0.025 mM	[13]
A1	N/A	Escherichia coli	-	[11]
Staphylococcus aureus	-	[11]		
Aspergillus niger	-	[11]		
Candida albicans	-	[11]		
A2	N/A	Escherichia coli	-	[11]
Staphylococcus aureus	-	[11]		
Aspergillus niger	-	[11]		
Candida albicans	-	[11]		
A9	N/A	Escherichia coli	-	[11]
Staphylococcus aureus	-	[11]		
Aspergillus niger	-	[11]		
Candida albicans	-	[11]		

Note: Specific MIC values for compounds A1, A2, and A9 were not provided in the source, but they were reported to have promising activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[11]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5×10^5 CFU/mL).
- **Serial Dilution of Compounds:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are also included.
- **Incubation:** The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- **MIC Determination:** After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

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Read_Results; Read_Results -> End; }
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